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Compound Name: (R)-(-)-2-Aminoheptane

CAS No.: 6240-90-0

Cat. No.: B1353302 Get Quote

Executive Summary
(R)-(-)-2-Aminoheptane (a specific enantiomer of Tuaminoheptane) presents a unique

challenge in analytical toxicology and pharmaceutical development.[1][2] While the racemic

mixture is a known sympathomimetic amine banned by WADA (Class S6), the specific (R)-

enantiomer is often the target for stereoselective pharmacokinetic studies or forensic

differentiation.[1]

The Critical Gap: Unlike common drugs of abuse (e.g., Methamphetamine), off-the-shelf ISO

17034 Certified Reference Materials (CRMs) specifically for the pure (R)-(-)-2-Aminoheptane
enantiomer are virtually non-existent in public catalogs.[1][2] Most commercially available

products are "Research Grade" or "Analytical Standards" lacking the rigorous uncertainty

budgets of a CRM.

This guide details how to navigate this gap. We compare the available "Research Grade"

enantiopure standards against the "Racemic" alternatives and provide a self-validating

experimental protocol to establish CRM-level confidence in your laboratory.

Part 1: The Hierarchy of Standards
To ensure data integrity (ALCOA+ principles), researchers must understand the metrological

traceability of their source material.[1]
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Standard Type
ISO
Accreditation

Traceability
Uncertainty
Budget

Recommended
Use

Tier 1: CRM ISO 17034
SI-Traceable

(NIST/NMI)

Guaranteed

(Expanded

Uncertainty

)

Calibration,

Method

Validation, Legal

Defensibility.[1]

[2]

Tier 2: RM ISO 17025
Traceable to

CRM

Qualitative/Quant

itative

QC Checks,

System

Suitability.[2]

Tier 3: Analytical

Std

ISO 9001

(usually)
Vendor-defined

Rare (Purity

only)

R&D, Early-stage

screening.[1][2]

Tier 4: Research

Chemical
None None None

Synthesis

starting material.

[2] NOT for

Quantitation.

Scientist’s Note: Since a Tier 1 CRM for (R)-(-)-2-Aminoheptane is likely unavailable, you must

purchase a Tier 3 Enantiopure Standard and "upgrade" it to Tier 2 status through in-house

characterization (qNMR) and chiral purity validation (GC-MS).[1][2]

Part 2: Comparative Analysis of Source Options
We compared three primary sourcing strategies for researchers requiring (R)-(-)-2-
Aminoheptane standards.

Option A: Commercial Enantiopure Analytical Standard
Source Examples: Santa Cruz Biotechnology (SCBT), specialized chiral synthesis boutiques.

[1]
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Pros: Immediate availability; claimed stereochemistry.[2]

Cons: Often lacks a comprehensive Certificate of Analysis (CoA) with expiration data; purity

often determined by achiral GC (inflating perceived purity).[1]

Verdict:Best for Routine Work, provided you perform the validation protocol in Part 3.

Option B: Custom Synthesis (ISO 17034 Provider)[1]
Source Examples: Cerilliant, Cayman Chemical (Custom Services).[1]

Pros: Full ISO 17034 certification; legally defensible in court; defined stability.[2]

Cons: High cost ($5k+); lead time (3-6 months).[1]

Verdict:Mandatory for Forensic/Anti-Doping Confirmation where legal challenges are

expected.

Option C: In-House Resolution of Racemic Tuaminoheptane
Source: Sigma/Merck (Racemic 2-Aminoheptane).[1]

Method: Chiral resolution using tartaric acid or preparative chiral HPLC.[2]

Pros: Low material cost.

Cons: High labor; risk of enantiomeric enrichment rather than purity; requires heavy

validation.[2]

Verdict:Not Recommended unless you have preparative chiral chromatography capabilities.

Part 3: Experimental Validation Protocol
Objective: Since you likely cannot buy a CRM, you must validate your "Analytical Standard" to

prove it is >99% enantiomerically pure. This protocol uses Chiral Derivatization GC-MS, a self-

validating method because it separates the (R) and (S) forms as diastereomers.[1]

Methodology: Chiral Acylation with TPC
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Principle: Reacting the amine with an enantiopure reagent (Trifluoroacetyl-L-prolyl chloride,

TPC) converts enantiomers into diastereomers, which are separable on standard non-chiral

GC columns.[1][2]

Workflow Diagram

Sample / Standard
(R)-(-)-2-Aminoheptane

Derivatization
Reagent: TPC (L-form)

Dissolve in DCM Formation of
Diastereomers

Incubate 60°C, 20min GC-MS Analysis
(SIM Mode)

Inject 1µL Data Interpretation
(R,L) vs (S,L) Peaks

Calculate %ee

Click to download full resolution via product page

Figure 1: Workflow for the enantiomeric validation of 2-Aminoheptane using chiral

derivatization.

Step-by-Step Protocol
Preparation:

Dissolve 1 mg of your (R)-(-)-2-Aminoheptane standard in 1 mL of Dichloromethane

(DCM).[1]

Prepare a "Racemic Control" by mixing equal parts (R) and (S) standards (or using

generic Tuaminoheptane).[1] Crucial: You cannot validate the (R)-peak without a racemic

map to identify the (S)-peak location.

Derivatization:

Add 50 µL of Trifluoroacetyl-L-prolyl chloride (TPC) (0.1 M in DCM) to 100 µL of the

sample solution.

Add 10 µL of Triethylamine (base catalyst).

Incubate at 60°C for 20 minutes.

Evaporate to dryness under Nitrogen; reconstitute in 100 µL Ethyl Acetate.

GC-MS Parameters:
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Column: DB-5MS or equivalent (standard non-chiral column is sufficient due to

diastereomer formation).

Inlet: 250°C, Split 1:20.

Oven: 60°C (1 min) -> 10°C/min -> 280°C.

MS Detection: SIM mode targeting molecular ion of the derivative (m/z 266 approx, verify

with full scan).

Data Analysis (Self-Validation):

Inject the Racemic Control first. You will see two distinct peaks: (R,L)-diastereomer and

(S,L)-diastereomer.[1]

Inject your (R)-Standard.[1]

Pass Criteria: The (S,L) peak area must be < 0.5% of the total area (i.e., Enantiomeric

Excess > 99%).[1]

Part 4: Data Presentation & Specifications
When evaluating a supplier's CoA (or generating your own), these are the specifications that

matter.
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Specification
Standard
"Chemical"

Required for
"Reference
Material"

Why it Matters

Identity GC-MS Match NMR + MS + IR
Confirms structure

unequivocally.

Purity (Achiral) >98% (GC-FID)
>99% (Mass

Balance/qNMR)

Impurities affect

gravimetric

preparation.[1][2]

Chiral Purity
Often "Optical

Rotation"

>99% ee (Chiral

GC/LC)

Optical rotation is

insensitive to small %

of wrong enantiomer.

[2]

Water Content Not listed Karl Fischer Titration

Water weight must be

subtracted for

accurate

concentration.[2]

Residual Solvent Not listed GC-Headspace
Solvent weight must

be subtracted.[2]

Part 5: Traceability Chain Visualization
To cite this material in a regulated study (FDA/WADA), you must establish the traceability

chain.[1][2]
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Figure 2: Metrological traceability chain required to convert a research standard into a valid

reference material.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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